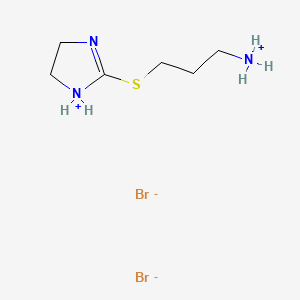
Praseodymium arsenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium arsenide is a binary inorganic compound composed of praseodymium and arsenic, with the chemical formula PrAs. It is known for its unique properties and applications in various fields, including materials science and electronics. This compound forms cubic crystals and has a structure similar to sodium chloride .
准备方法
Praseodymium arsenide can be synthesized by heating praseodymium and arsenic together. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{Pr} + \text{As} \rightarrow \text{PrAs} ] This process involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions .
化学反应分析
Praseodymium arsenide undergoes various chemical reactions, including:
Oxidation: When heated, this compound decomposes into arsenic and this compound (Pr4As3). This reaction occurs at elevated temperatures and can be represented as[ 4 \text{PrAs} \rightarrow 3 \text{Pr} + \text{As} ]
Reduction: this compound can be reduced under specific conditions, although detailed reduction reactions are less commonly documented.
Substitution: This compound can participate in substitution reactions with other elements or compounds, leading to the formation of new compounds.
科学研究应用
Praseodymium arsenide has several scientific research applications, including:
Semiconductor Materials: It is used in the development of semiconductor devices due to its unique electrical properties.
Photo Optic Applications: This compound is utilized in photo optic applications, where its properties are beneficial for light detection and manipulation.
Materials Science: The compound is studied for its potential use in advanced materials, including high-strength alloys and specialized ceramics.
作用机制
The mechanism of action of praseodymium arsenide is primarily related to its electronic structure and interactions with other materials. As a semiconductor, it can influence the flow of electrons and holes, making it useful in electronic devices. The compound’s effects are largely determined by its ability to form stable bonds with other elements and its behavior under various conditions .
相似化合物的比较
Praseodymium arsenide can be compared with other praseodymium compounds, such as:
- Praseodymium Nitride (PrN)
- Praseodymium Phosphide (PrP)
- Praseodymium Antimonide (PrSb)
- Praseodymium Bismuthide (PrBi)
These compounds share similar properties but differ in their specific applications and chemical behaviors. For example, praseodymium nitride is known for its magnetic properties, while praseodymium phosphide is used in high-temperature applications .
属性
CAS 编号 |
12044-28-9 |
|---|---|
分子式 |
AsPr |
分子量 |
215.82925 g/mol |
IUPAC 名称 |
arsanylidynepraseodymium |
InChI |
InChI=1S/As.Pr |
InChI 键 |
NJQBXEXIDZEJEW-UHFFFAOYSA-N |
规范 SMILES |
[As]#[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


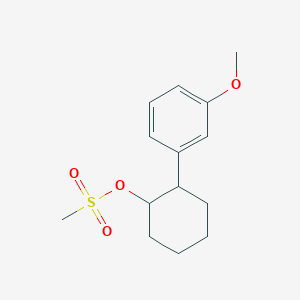
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
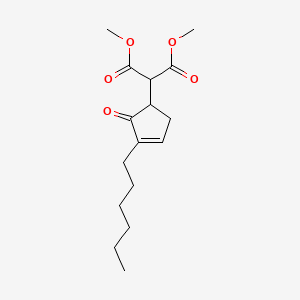
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
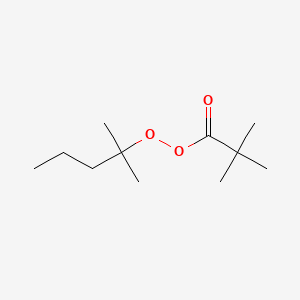
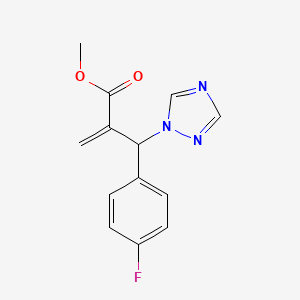

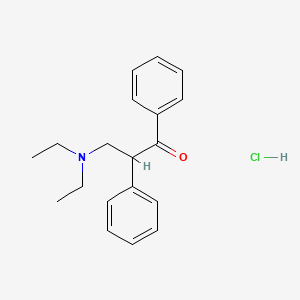

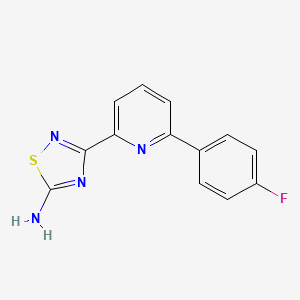
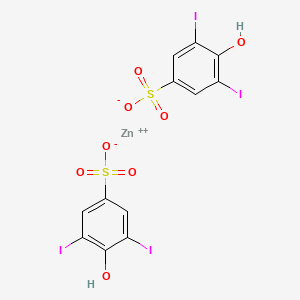
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
